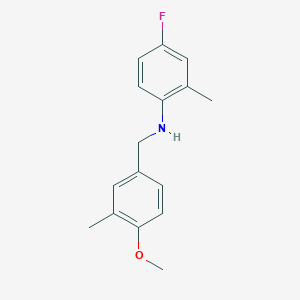![molecular formula C17H12F3NO3 B5712740 N-(2-furylmethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5712740.png)
N-(2-furylmethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide, commonly known as TAK-915, is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein coupled receptor that is involved in the regulation of sleep-wake cycle, feeding behavior, and reward processing. TAK-915 has been studied extensively for its potential use in the treatment of sleep disorders, addiction, and obesity.
Mechanism of Action
TAK-915 is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is primarily expressed in the lateral hypothalamus and is involved in the regulation of sleep-wake cycle, feeding behavior, and reward processing. TAK-915 blocks the binding of orexin-A and orexin-B to the orexin-1 receptor, which leads to a decrease in the activity of orexin neurons and a reduction in the release of dopamine in the mesolimbic reward system.
Biochemical and Physiological Effects:
TAK-915 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce wakefulness and increase slow-wave sleep in animal models of insomnia. TAK-915 has also been shown to reduce drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior in animal models of cocaine addiction. In addition, TAK-915 has been shown to reduce food intake and body weight in animal models of obesity.
Advantages and Limitations for Lab Experiments
TAK-915 has several advantages for lab experiments. It is a selective antagonist of the orexin-1 receptor, which allows for the study of the specific effects of blocking this receptor. TAK-915 has also been shown to have a favorable pharmacokinetic profile, which allows for easy administration and dosing in animal models. However, TAK-915 has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal models. In addition, TAK-915 has a low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of TAK-915. One potential area of research is the use of TAK-915 in the treatment of other sleep disorders, such as narcolepsy. Another potential area of research is the use of TAK-915 in the treatment of other addictive behaviors, such as alcohol addiction. In addition, further research is needed to understand the long-term effects of TAK-915 on sleep and behavior.
Synthesis Methods
The synthesis of TAK-915 involves a multi-step process that starts with the reaction of 2-furancarboxaldehyde with 3-(trifluoromethyl)aniline to form N-(2-furylmethyl)-3-(trifluoromethyl)aniline. This intermediate is then reacted with furan-2-carboxylic acid to form the final product, TAK-915.
Scientific Research Applications
TAK-915 has been extensively studied for its potential therapeutic applications. It has been shown to improve sleep latency and sleep duration in animal models of insomnia. TAK-915 has also been studied for its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models of cocaine addiction. In addition, TAK-915 has been studied for its potential use in the treatment of obesity. It has been shown to reduce food intake and body weight in animal models of obesity.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c18-17(19,20)12-4-1-3-11(9-12)14-6-7-15(24-14)16(22)21-10-13-5-2-8-23-13/h1-9H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZNVLNKOOBNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

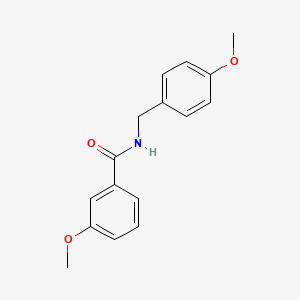
![3-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5712682.png)

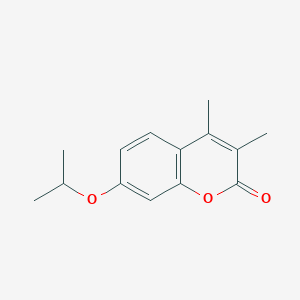

![3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5712718.png)
![benzo[e]naphtho[2,1-b]oxepine-8,13-dione](/img/structure/B5712733.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5712747.png)
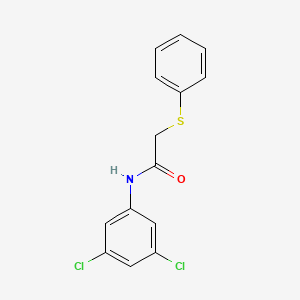
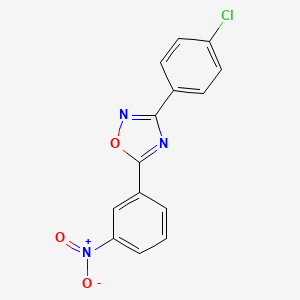
![ethyl 4-[({[2-(4-methyl-1-piperidinyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5712764.png)

